4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is an organic compound with the molecular formula C11H16O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone in the presence of benzenesulfonic acid. The reaction is carried out in dichloromethane at temperatures ranging from -55°C to -20°C. After the reaction, the mixture is treated with sodium bicarbonate and extracted with dichloromethane. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone: The parent compound.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenol: A reduced form with an alcohol group.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenic acid: An oxidized form with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its bicyclic structure and ketone functional group provide distinct reactivity compared to similar compounds.
Properties
CAS No. |
826-56-2 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3 |
InChI Key |
OHERZLWVBJCXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.